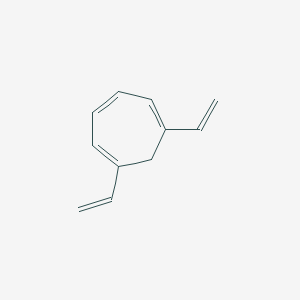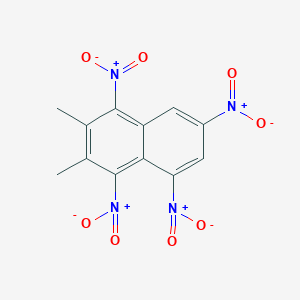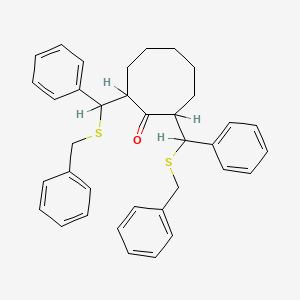
1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is an organophosphorus compound characterized by its unique structure, which includes a phosphorus atom bonded to an oxygen atom and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of ethylphosphonic dichloride with phenylmagnesium bromide, followed by cyclization. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets such as enzymes or receptors. The phosphorus atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-phenyl-2,5-dihydro-1H-phosphole: Lacks the oxygen atom bonded to phosphorus.
1-Phenyl-2,5-dihydro-1H-phosphole: Lacks the ethyl group.
3-Phenyl-2,5-dihydro-1H-phosphole-1-oxide: Similar structure but different substituents.
Uniqueness
1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to the presence of both an ethyl group and a phenyl group attached to the phosphorus atom, along with an oxygen atom. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis.
Propriétés
Numéro CAS |
41399-91-1 |
|---|---|
Formule moléculaire |
C12H15OP |
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
1-ethyl-3-phenyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C12H15OP/c1-2-14(13)9-8-12(10-14)11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3 |
Clé InChI |
STFZUPGMCJQSLV-UHFFFAOYSA-N |
SMILES canonique |
CCP1(=O)CC=C(C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)










